![molecular formula C16H13N3S2 B5187067 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as CTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that this compound exerts its biological activities by targeting multiple signaling pathways. This compound has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects. Some of the effects of this compound include:
1. Induction of cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of the production of pro-inflammatory cytokines and chemokines.
3. Reduction of the expression of inflammatory mediators, such as COX-2 and iNOS.
4. Inhibition of bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. This compound exhibits potent biological activities, making it a potential candidate for various scientific research applications.
2. This compound is relatively easy to synthesize.
3. This compound has a high purity and yield.
Some of the limitations of this compound include:
1. The mechanism of action of this compound is not fully understood.
2. This compound may exhibit cytotoxic effects at high concentrations.
3. The pharmacokinetics and pharmacodynamics of this compound are not well characterized.
Orientations Futures
There are several future directions for the study of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. Some of the future directions include:
1. Elucidating the mechanism of action of this compound.
2. Studying the pharmacokinetics and pharmacodynamics of this compound.
3. Investigating the potential of this compound as a therapeutic agent for cancer, inflammation, and infectious diseases.
4. Developing novel derivatives of this compound with improved biological activities and pharmacokinetics.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits diverse biological activities. This compound has potential applications in various fields, including cancer research, inflammation research, and infectious diseases research. Further studies are needed to fully understand the mechanism of action and pharmacological properties of this compound.
Méthodes De Synthèse
The synthesis of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the reaction of 2-mercaptoaniline with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The resulting product is then treated with cyanomethyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been found to exhibit a broad range of biological activities, making it a potential candidate for various scientific research applications. Some of the research areas where this compound has been studied include:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also reduces the expression of inflammatory mediators, such as COX-2 and iNOS.
3. Anti-microbial activity: this compound has been found to exhibit anti-microbial activity against various bacterial and fungal strains. This compound inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of bacterial DNA.
Propriétés
IUPAC Name |
2-(cyanomethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-7-9-21-16-12(10-18)15(14-6-3-8-20-14)11-4-1-2-5-13(11)19-16/h3,6,8H,1-2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTPKDUDOOGQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
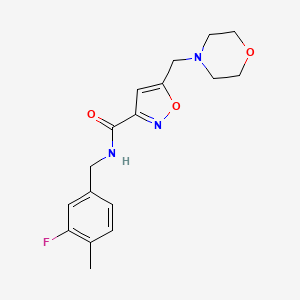
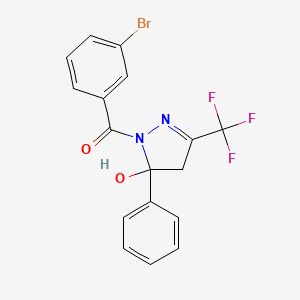
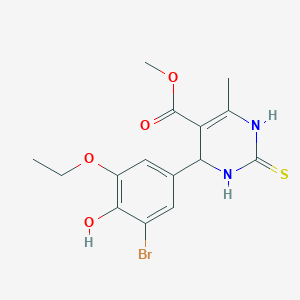
![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
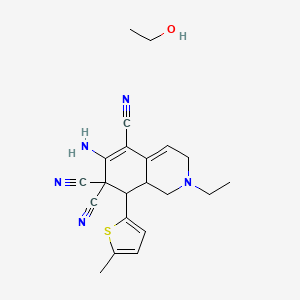
![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
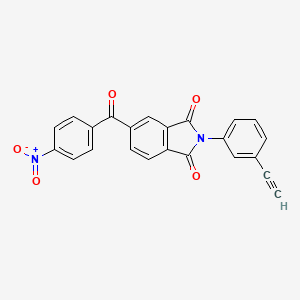
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)